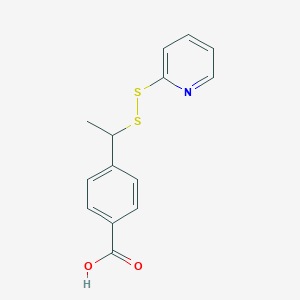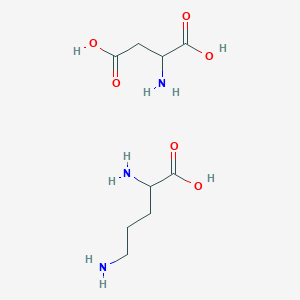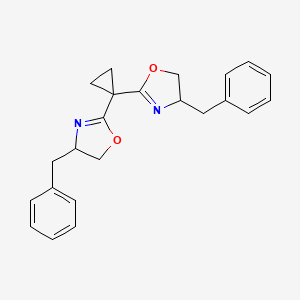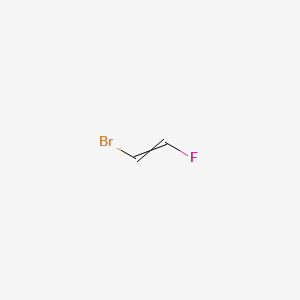![molecular formula C36H40BF4P2Rh- B12513258 1,5-Cyclooctadiene [4-(diphenylphosphanyl)butyl]diphenylphosphane rhodium tetrafluoroborate](/img/structure/B12513258.png)
1,5-Cyclooctadiene [4-(diphenylphosphanyl)butyl]diphenylphosphane rhodium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate is a rhodium-based catalyst widely used in organic synthesis. This compound is known for its role in regioselective hydrogenation and enantioselective reductive amination reactions . It is a complex of rhodium with 1,4-bis(diphenylphosphino)butane and 1,5-cyclooctadiene, stabilized by a tetrafluoroborate anion .
Preparation Methods
The synthesis of 1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate typically involves the reaction of rhodium(I) chloride with 1,4-bis(diphenylphosphino)butane and 1,5-cyclooctadiene in the presence of a tetrafluoroborate salt . The reaction is usually carried out under an inert atmosphere to prevent oxidation of the rhodium complex. The product is then purified by recrystallization or chromatography .
Chemical Reactions Analysis
1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate undergoes various types of reactions, primarily serving as a catalyst in hydrogenation, reductive amination, and hydroboration reactions . Common reagents used in these reactions include hydrogen gas, benzylamines, and pinacol borane . The major products formed from these reactions are tetrahydrothebaine, α-N-benzylamino acids, and 3-hydroxy-2-methylpropanoates .
Scientific Research Applications
This compound has numerous applications in scientific research, particularly in the fields of chemistry and industry. It is used as a catalyst for:
- Regioselective hydrogenation of thebaine to synthesize tetrahydrothebaine .
- Enantioselective reductive amination of α-ketoacids with benzylamines to synthesize α-N-benzylamino acids .
- Stereoselective hydrogenation of α-(hydroxymethyl)-acrylate derivatives to synthesize 3-hydroxy-2-methylpropanoates .
Mechanism of Action
The mechanism of action of 1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate involves the coordination of the rhodium center with the phosphine ligands and the cyclooctadiene. This coordination facilitates the activation of substrates, allowing for efficient catalytic reactions . The molecular targets and pathways involved include the activation of hydrogen and other small molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar compounds to 1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate include:
- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate .
- 1,2-Bis(dimethylphosphino)ethane .
- Bis(diphenylphosphino)methane .
- 1,3-Bis(diphenylphosphino)propane .
Compared to these compounds, 1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate is unique in its ability to catalyze regioselective and enantioselective reactions with high efficiency .
Properties
IUPAC Name |
cycloocta-1,5-diene;4-diphenylphosphanylbutyl(diphenyl)phosphane;rhodium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2.C8H12.BF4.Rh/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-12,15-22H,13-14,23-24H2;1-2,7-8H,3-6H2;;/q;;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOFFTCAXGHJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40BF4P2Rh- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}phenyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12513186.png)


![3-(2,6-Dichlorophenyl)-5-{2-[(2,4-difluorophenyl)amino]ethenyl}-1,2-oxazole-4-carbonitrile](/img/structure/B12513198.png)
![Methyl 3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B12513202.png)



methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12513238.png)
![9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B12513249.png)



